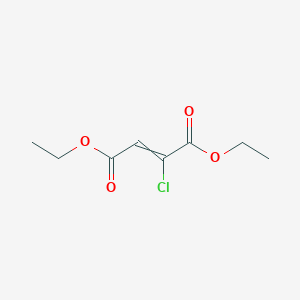
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl Chloromaleate is an organic compound with the chemical formula C8H11ClO4. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its volatility and reactivity with water and moisture. It is soluble in organic solvents such as alcohols and ethers but insoluble in water .
Vorbereitungsmethoden
Diethyl Chloromaleate can be synthesized through the chlorination of maleic anhydride followed by esterification. The typical synthetic route involves dissolving maleic anhydride in an organic solvent and then introducing hydrogen chloride gas under controlled conditions. The reaction yields Diethyl Chloromaleate as the primary product .
Analyse Chemischer Reaktionen
Diethyl Chloromaleate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form esters.
Hydrolysis: It reacts with water to form maleic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition: It can participate in addition reactions with compounds containing double bonds.
Common reagents used in these reactions include alcohols, water, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl Chloromaleate is widely used in scientific research for various applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biochemical Assays: It is used in biochemical assays to study enzyme activities and protein interactions.
Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents.
Industrial Applications: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl Chloromaleate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Diethyl Chloromaleate can be compared with other similar compounds such as:
Diethyl Chloromalonate: Both compounds contain ester groups and a chlorine atom, but Diethyl Chloromalonate has a different structure and reactivity.
Diethyl Bromomalonate: Similar to Diethyl Chloromaleate, but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Diethyl Fluoromalonate: Contains a fluorine atom, which significantly alters its chemical properties compared to Diethyl Chloromaleate.
Diethyl Chloromaleate is unique due to its specific reactivity with nucleophiles and its applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
diethyl 2-chlorobut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
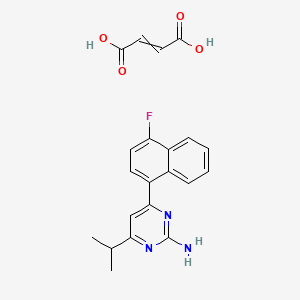
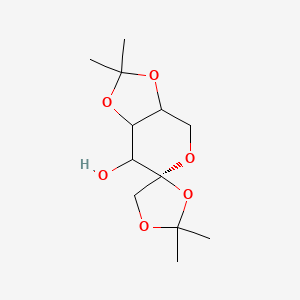

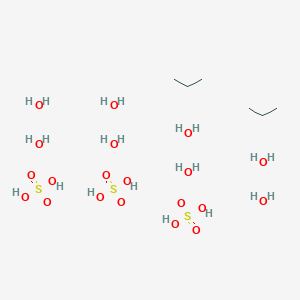
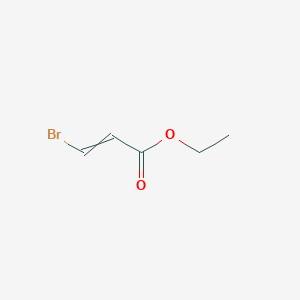
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
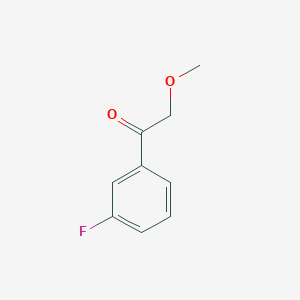
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)
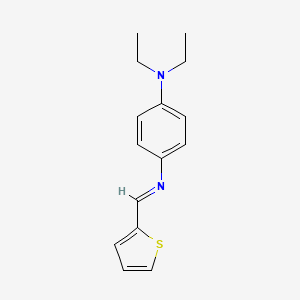
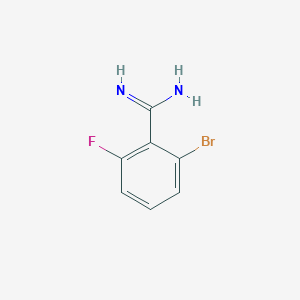

![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
